3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanamide
Description
3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanamide is a synthetic organic compound with the molecular formula C8H11BrN2OS It is characterized by the presence of a thiophene ring substituted with a bromine atom and a methyl group, along with an amino group and a propanamide moiety
Properties
Molecular Formula |
C8H11BrN2OS |
|---|---|
Molecular Weight |
263.16 g/mol |
IUPAC Name |
3-amino-3-(4-bromo-5-methylthiophen-2-yl)propanamide |
InChI |
InChI=1S/C8H11BrN2OS/c1-4-5(9)2-7(13-4)6(10)3-8(11)12/h2,6H,3,10H2,1H3,(H2,11,12) |
InChI Key |
XBEPEJWVFAISSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C(CC(=O)N)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Amination: The brominated thiophene is subjected to amination to introduce the amino group.
Propanamide Formation:
Industrial Production Methods
Industrial production of 3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanamide may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanamide can undergo various chemical reactions, including:
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Thiophene derivatives with substituted functional groups.
Scientific Research Applications
3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanamide has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-chloro-5-methylthiophen-2-yl)propanamide: Similar structure with a chlorine atom instead of bromine.
3-Amino-3-(4-fluoro-5-methylthiophen-2-yl)propanamide: Similar structure with a fluorine atom instead of bromine.
3-Amino-3-(4-iodo-5-methylthiophen-2-yl)propanamide: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanamide lies in its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. The presence of the bromine atom may confer distinct properties compared to its halogenated analogs, affecting its interactions with molecular targets and its overall efficacy in various applications .
Biological Activity
3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural features and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanamide is , with a molecular weight of approximately 263.16 g/mol. The compound features a brominated thiophene ring and an amino group, which are critical for its biological interactions. The presence of these functional groups enhances its ability to interact with various biological targets, influencing metabolic pathways and therapeutic effects.
The biological activity of 3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanamide is primarily attributed to its ability to act as a ligand in biochemical assays. The amino group allows for hydrogen bonding, while the bromine atom can participate in halogen bonding interactions with proteins and enzymes. This dual capability enhances the compound's binding affinity to specific molecular targets, potentially modulating enzyme activity or receptor functions .
Interaction Studies
Research has focused on elucidating the interactions between this compound and various biological targets. Key areas of investigation include:
- Enzyme Inhibition : Studies have shown that similar compounds can inhibit specific enzymes, suggesting that 3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanamide may also possess inhibitory properties against certain proteases or kinases.
- Receptor Modulation : The compound's structure suggests potential activity at neurotransmitter receptors, particularly in the modulation of GABA uptake, which is crucial for neurological functions .
Biological Activities
Various studies have reported on the potential biological activities associated with 3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanamide:
- Antimicrobial Activity : Preliminary research indicates that compounds with similar structures exhibit antimicrobial properties, making this compound a candidate for further exploration in antibiotic development.
- Neuroprotective Effects : Due to its potential interaction with neurotransmitter systems, there is interest in evaluating its neuroprotective effects against neurodegenerative diseases .
- Anti-inflammatory Properties : Some studies suggest that related compounds may exhibit anti-inflammatory effects, warranting investigation into the anti-inflammatory potential of this specific compound.
Table 1: Summary of Biological Activities
Notable Research Findings
- Synthesis and Characterization : The synthesis methods for 3-Amino-3-(4-bromo-5-methylthiophen-2-yl)propanamide typically involve multi-step reactions that yield high purity and good yields. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity and purity of the synthesized compound.
- Binding Affinity Studies : Recent studies using computational modeling have indicated promising binding affinities for this compound with various protein targets, suggesting its potential as a lead compound in drug discovery efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
